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# Application Notes: ML191 as a Tool for Investigating GPR55-Mediated β-Arrestin Trafficking

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Compound of Interest		
Compound Name:	ML191	
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### Introduction

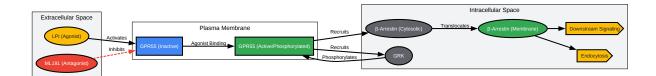
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. Upon activation by an agonist, GPCRs not only couple to G proteins but also trigger the recruitment of  $\beta$ -arrestins. This recruitment leads to receptor desensitization, internalization (trafficking), and initiation of G protein-independent signaling cascades. The G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target implicated in various physiological and pathological processes, including pain, inflammation, and cancer.[1] Activation of GPR55 by its endogenous ligand, L- $\alpha$ -lysophosphatidylinositol (LPI), induces the translocation of  $\beta$ -arrestin from the cytoplasm to the plasma membrane, followed by internalization of the receptor- $\beta$ -arrestin complex.[2][3]

**ML191** is a potent and selective antagonist of GPR55.[1][4] It effectively inhibits GPR55 signaling pathways, including the recruitment of  $\beta$ -arrestin.[4] This property makes **ML191** an invaluable pharmacological tool for elucidating the role of GPR55 in cellular processes and for screening for novel GPR55-modulating compounds. These application notes provide detailed protocols for utilizing **ML191** in a  $\beta$ -arrestin trafficking assay to study GPR55 function.

# GPR55 Signaling and β-Arrestin Recruitment



Upon agonist binding, GPR55 undergoes a conformational change, facilitating its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event creates a high-affinity binding site for  $\beta$ -arrestins.[5] Cytosolic  $\beta$ -arrestin then translocates to the phosphorylated receptor at the plasma membrane. The formation of the GPR55/ $\beta$ -arrestin complex sterically hinders further G protein coupling, leading to desensitization of G protein-mediated signaling. Furthermore,  $\beta$ -arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, to promote the internalization of the receptor into endosomes.[5] This trafficking process can be visualized and quantified to assess GPR55 activation.



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GPR55-mediated β-arrestin recruitment signaling pathway.

# **Quantitative Data Summary**

The following table summarizes the potency of common ligands used in GPR55  $\beta$ -arrestin trafficking assays. This data is essential for designing experiments and interpreting results.



Compoun d	Туре	Receptor	Assay Type	Cell Line	Potency (EC50/IC5 0)	Referenc e
L-α- lysophosph atidylinosit ol (LPI)	Agonist	Human GPR55	β-arrestin recruitment	U2OS	~3.6 μM	[2]
ML191	Antagonist	Human GPR55	β-arrestin trafficking	U2OS	1.08 μΜ	[4]
ML192	Antagonist	Human GPR55	β-arrestin trafficking	U2OS	0.70 μΜ	[4]
ML193	Antagonist	Human GPR55	β-arrestin trafficking	U2OS	0.22 μΜ	[4]
AM251	Agonist	Human GPR55	β-arrestin recruitment	U2OS	~3 µM	[2]

## **Experimental Protocols**

Several assay formats can be employed to monitor  $\beta$ -arrestin trafficking. Below are detailed protocols for a high-content imaging-based  $\beta$ -arrestin-GFP translocation assay and an overview of the DiscoverX PathHunter®  $\beta$ -arrestin recruitment assay.

# Protocol 1: High-Content Imaging of β-Arrestin-GFP Translocation

This protocol describes the use of a U2OS cell line stably co-expressing HA-tagged GPR55 and  $\beta$ -arrestin2-GFP to visualize and quantify the translocation of  $\beta$ -arrestin upon GPR55 modulation by an agonist (LPI) and an antagonist (**ML191**).[6][7]

#### Materials:

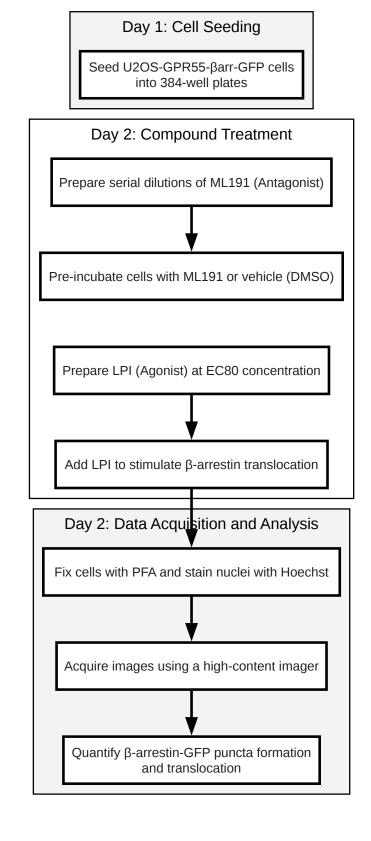
- U2OS cells stably expressing HA-GPR55 and β-arrestin2-GFP[7]
- Dulbecco's Modified Eagle Medium (DMEM)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 384-well clear-bottom imaging plates
- L-α-lysophosphatidylinositol (LPI)
- ML191
- Dimethyl sulfoxide (DMSO)
- Paraformaldehyde (PFA)
- Hoechst 33342 nuclear stain
- High-content imaging system

Procedure:





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Experimental workflow for the  $\beta$ -arrestin-GFP translocation assay.



### Day 1: Cell Seeding

- Culture U2OS-GPR55-βarr-GFP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
- Seed the cells into 384-well clear-bottom imaging plates at a density that will result in 80-90% confluency on the day of the assay.
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.

### Day 2: Compound Treatment and Analysis

- Compound Preparation:
  - Prepare a stock solution of LPI in a suitable vehicle (e.g., PBS with 0.1% BSA).
  - Prepare a stock solution of ML191 in DMSO.
  - Perform serial dilutions of ML191 in serum-free DMEM to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration should be kept below 0.5%.
  - Prepare a solution of LPI in serum-free DMEM at a concentration corresponding to its EC80 for β-arrestin recruitment.
- Antagonist Treatment:
  - Remove the culture medium from the cell plates and replace it with serum-free DMEM.
  - Add the diluted ML191 solutions or vehicle (DMSO) to the appropriate wells.
  - Pre-incubate the cells with ML191 for 30 minutes at 37°C.[4]
- Agonist Stimulation:



- Add the LPI solution to all wells except for the negative control wells (which receive vehicle only).
- Incubate the plates for 40-60 minutes at 37°C to allow for  $\beta$ -arrestin translocation.[8]
- Cell Fixation and Staining:
  - Carefully remove the medium and fix the cells by adding 4% PFA in PBS for 20 minutes at room temperature.
  - Wash the cells twice with PBS.
  - Add a solution of Hoechst 33342 in PBS to stain the cell nuclei for 10 minutes at room temperature.
  - Wash the cells twice with PBS.
- Image Acquisition and Analysis:
  - Acquire images of the cells using a high-content automated microscope. Use appropriate filter sets for Hoechst (nucleus) and GFP (β-arrestin).
  - Use image analysis software to identify individual cells based on the nuclear stain.
  - Quantify the translocation of β-arrestin-GFP from a diffuse cytoplasmic distribution to punctate structures within the cytoplasm or at the cell membrane. This can be measured as an increase in the intensity and/or number of fluorescent spots (puncta) per cell.
  - Generate dose-response curves by plotting the percentage of inhibition of LPI-induced βarrestin translocation against the concentration of ML191. Calculate the IC50 value for ML191.

# Protocol 2: DiscoverX PathHunter® β-Arrestin Recruitment Assay

The PathHunter® assay is a commercially available enzyme fragment complementation (EFC) assay that provides a chemiluminescent readout for  $\beta$ -arrestin recruitment.[9][10] In this system, the GPCR is tagged with a small enzyme fragment (ProLink™), and  $\beta$ -arrestin is



tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of  $\beta$ -arrestin to the GPCR forces the complementation of the two fragments, forming an active  $\beta$ -galactosidase enzyme that hydrolyzes a substrate to produce a luminescent signal.[10][11]

### General Workflow:

- Cell Plating: Plate PathHunter® cells expressing the GPR55-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins in a 384-well white, solid-bottom assay plate and incubate overnight.[9]
- Antagonist Addition: Add serial dilutions of ML191 or vehicle to the wells and pre-incubate.
- Agonist Addition: Add an EC80 concentration of LPI to the wells to stimulate β-arrestin recruitment. Incubate for 90 minutes at 37°C.[3]
- Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.[3]
- Data Acquisition: Measure the chemiluminescent signal using a plate reader.
- Data Analysis: Calculate the percentage of inhibition of the LPI-induced signal for each concentration of ML191 and determine the IC50 value.

### Conclusion

The protocols outlined in these application notes provide robust methods for investigating GPR55-mediated  $\beta$ -arrestin trafficking using the selective antagonist **ML191**. These assays are crucial for understanding the molecular pharmacology of GPR55 and can be readily adapted for high-throughput screening to identify novel modulators of this important therapeutic target. The choice between the high-content imaging and the EFC-based assay will depend on the specific research question, available instrumentation, and desired throughput.

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